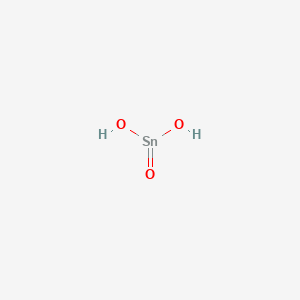
二氟磷酸
描述
Difluorophosphoric acid is an inorganic compound with the chemical formula HPO2F2. It is a colorless, mobile, and strongly fuming liquid. This compound is known for its thermal and hydrolytic instability, which limits its applications. Difluorophosphoric acid is highly corrosive to glass, fabric, metals, and living tissue .
科学研究应用
Difluorophosphoric acid has several scientific research applications, particularly in the field of lithium-ion batteries. It is involved in the generation of strong acids that contribute to the degradation of the anode solid electrolyte interphase, affecting the performance and capacity of lithium-ion batteries . Additionally, difluorophosphoric acid is used in the synthesis of difluorophosphates, which have applications in various chemical processes .
作用机制
Target of Action
Difluorophosphoric acid is an inorganic compound that primarily targets chemical bases . It reacts exothermically with chemical bases such as amines, amides, and inorganic hydroxides .
Mode of Action
The interaction of difluorophosphoric acid with its targets can generate dangerously large amounts of heat in small spaces . It also reacts vigorously with water to form corrosive and toxic hydrofluoric acid and heat .
Biochemical Pathways
Difluorophosphoric acid is prepared by the hydrolysis of phosphoryl fluoride . The reaction is as follows:
POF3+H2O→HPO2F2+HFPOF_3 + H_2O → HPO_2F_2 + HF POF3+H2O→HPO2F2+HF
Further hydrolysis gives fluorophosphoric acid:
HPO2F2+H2O→H2PO3F+HFHPO_2F_2 + H_2O → H_2PO_3F + HF HPO2F2+H2O→H2PO3F+HF
Complete hydrolysis gives phosphoric acid:
H2PO3F+H2O→H3PO4+HFH_2PO_3F + H_2O → H_3PO_4 + HF H2PO3F+H2O→H3PO4+HF
The salts of difluorophosphoric acid are known as difluorophosphates .
Pharmacokinetics
It’s known that the compound is a mobile, colorless, strongly fuming liquid .
Result of Action
The primary result of difluorophosphoric acid’s action is the generation of heat and the formation of corrosive and toxic hydrofluoric acid . It’s important to note that difluorophosphoric acid is corrosive to glass, fabric, metals, and living tissue .
Action Environment
Difluorophosphoric acid is thermally and hydrolytically unstable . This means that its action, efficacy, and stability can be significantly influenced by environmental factors such as temperature and the presence of water. It’s also worth noting that difluorophosphoric acid is corrosive to living tissue, which can impact its interaction with biological systems .
生化分析
Cellular Effects
Given its corrosive nature, it is likely that Difluorophosphoric acid could have significant effects on cell function It could potentially disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism
Temporal Effects in Laboratory Settings
It is known that the acid is thermally and hydrolytically unstable , which could potentially lead to changes in its effects over time
准备方法
Synthetic Routes and Reaction Conditions: Difluorophosphoric acid can be synthesized through the hydrolysis of phosphoryl fluoride (POF3). The reaction proceeds as follows: [ \text{POF}_3 + \text{H}_2\text{O} \rightarrow \text{HPO}_2\text{F}_2 + \text{HF} ] Further hydrolysis of difluorophosphoric acid yields fluorophosphoric acid: [ \text{HPO}_2\text{F}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{PO}_3\text{F} + \text{HF} ] Complete hydrolysis results in the formation of phosphoric acid: [ \text{H}_2\text{PO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{HF} ]
Industrial Production Methods: A method to produce pure difluorophosphoric acid involves heating phosphoryl fluoride with fluorophosphoric acid and separating the product by distillation: [ \text{POF}_3 + \text{H}_2\text{PO}_3\text{F} \rightarrow 2 \text{HPO}_2\text{F}_2 ] This method ensures the production of high-purity difluorophosphoric acid .
化学反应分析
Types of Reactions: Difluorophosphoric acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: As mentioned earlier, difluorophosphoric acid hydrolyzes in the presence of water to form fluorophosphoric acid and phosphoric acid.
Major Products:
- Hydrolysis products include fluorophosphoric acid and phosphoric acid.
- Oxidation in lithium-ion batteries results in the formation of difluorophosphoric acid, which contributes to the degradation of the anode solid electrolyte interphase .
相似化合物的比较
- Fluorophosphoric acid (H2PO3F)
- Phosphoric acid (H3PO4)
Difluorophosphoric acid stands out due to its strong fuming nature and its role in the degradation processes within lithium-ion batteries .
属性
IUPAC Name |
difluorophosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVXEHQMSJRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HPO2F2, F2HO2P | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13767-90-3 (potassium salt), 15252-72-9 (NH4 salt), 15587-24-3 (Na salt) | |
| Record name | Difluorophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065632 | |
| Record name | Phosphorodifluoridic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.977 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue. | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
241 °F at 760 mmHg (USCG, 1999) | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.583 at 77 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13779-41-4 | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Difluorophosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluorophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodifluoridic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorodifluoridic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluorophosphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORODIFLUORIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QNA5YG39L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-139 °F (USCG, 1999) | |
| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of difluorophosphoric acid? What spectroscopic techniques are useful for its characterization?
A1: Difluorophosphoric acid is represented by the molecular formula HO-POF2. Its molecular weight is 100.00 g/mol. Several spectroscopic techniques can be employed for its characterization, including:
- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, helping identify functional groups like P=O and P-F. [, ]
- Raman spectroscopy: Complementary to IR, offering insights into symmetrical vibrations and structural features, such as the P-O-P bond in its anhydride. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed information about the structure and bonding environment of the molecule. Useful nuclei for analysis include:
- Phosphorus-31 (31P) NMR: Provides information about the phosphorus atom's chemical environment and bonding with fluorine and oxygen. [, , , , , ]
- Fluorine-19 (19F) NMR: Offers insights into the fluorine atoms' chemical environment and their interactions with phosphorus. [, , , ]
- Boron-11 (11B) NMR: Useful when studying difluorophosphoric acid complexes with boron-containing compounds. [, ]
Q2: How is difluorophosphoric acid typically prepared?
A2: Several methods have been reported for preparing difluorophosphoric acid:
- Dehydration of difluorophosphoric acid with phosphoric anhydride (P2O5): This method yields diphosphoryl tetrafluoride (F2P(O)—O—P(O)F2), which can then be hydrolyzed to obtain difluorophosphoric acid. [] ()
- Reaction of phosphorus pentoxide (P2O5) with hydrogen fluoride (HF): This direct reaction can produce difluorophosphoric acid. [] ()
- Reaction of phosphorus trioxide (P2O3) with anhydrous hydrogen fluoride: This method, while requiring careful handling of hazardous reagents, can produce pure difluorophosphoric acid. [] ()
Q3: What is the significance of the acid ionization of difluorophosphoric acid?
A3: The thermodynamics of acid ionization are crucial for understanding the behavior of difluorophosphoric acid in solution. Studies using Phosphorus-31 NMR have determined the following thermodynamic values for its acid ionization in water at 25°C:
Q4: How does the structure of difluorophosphoric acid influence its properties?
A4: Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311+G** level predict a planar structure for difluorophosphoric acid, with the hydrogen atom eclipsing the P=O bond. [] () This planar geometry, coupled with the electronegativity of fluorine atoms, influences the molecule's polarity and its ability to form hydrogen bonds.
Q5: How does difluorophosphoric acid behave as a solvent?
A5: Difluorophosphoric acid can act as a solvent for various inorganic compounds, particularly metal difluorophosphates. Electrical conductivity measurements of alkali metal difluorophosphate solutions in difluorophosphoric acid revealed the following order of cation mobility: Li > Na > K > Rb > Cs. This suggests that the difluorophosphate ion does not conduct electricity via a proton transfer mechanism in this solvent. [, ] (, )
Q6: What are the applications of difluorophosphoric acid in materials science?
A6: Difluorophosphoric acid has been explored for several materials science applications:
- Low-temperature cements: Mixtures containing difluorophosphoric acid, such as cuprous oxide/difluorophosphoric acid, have been investigated for their potential as low-temperature fast-setting cements. [] ()
- Coal comminution: Difluorophosphoric acid has demonstrated the ability to chemically comminute bituminous coal, potentially offering an alternative method for coal processing. [] ()
Q7: How is difluorophosphoric acid relevant to lithium-ion battery technology?
A7: Difluorophosphoric acid plays a significant, albeit often undesired, role in lithium-ion batteries:
- Electrolyte Degradation: Difluorophosphoric acid is a common degradation product in LiPF6-based electrolytes, especially in the presence of moisture. [, , , , , ] (, , , , , )
- Capacity Fade and Performance Issues: Its formation contributes to capacity fade, increased impedance, and reduced cycle life in batteries due to several factors:
- Solid Electrolyte Interphase (SEI) Thickening: Difluorophosphoric acid can attack the anode, leading to a thicker SEI layer and hindering lithium ion transport. [, ]
- Transition Metal Dissolution: It can also promote the dissolution of transition metals from the cathode, further degrading battery performance. [, ]
- Corrosion of Cell Components: The acidic nature of difluorophosphoric acid can corrode cell components like current collectors, compromising battery integrity. []
Q8: Can the negative effects of difluorophosphoric acid in batteries be mitigated?
A8: Yes, several strategies are being investigated to address the detrimental effects of difluorophosphoric acid:
- Electrolyte Additives:
Q9: Are there any other notable reactions or applications of difluorophosphoric acid and its derivatives?
A9: Yes, research has explored several reactions and applications:
- Reactions with Amines and Alcohols: Alkyldifluorophosphites and dialkylamido difluorophosphites, derivatives of difluorophosphoric acid, react with amines and alcohols to yield a variety of phosphorus-containing compounds, including hydrides of 5-coordinate phosphorus. [] ()
- Reactions with Metal Compounds: Difluorophosphoric acid reacts with various metal chlorides (e.g., AlCl3, GaCl3, ZnCl2) to form metal difluorophosphates, some of which have potential applications as catalysts or precursors for materials synthesis. [, ] (, )
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















